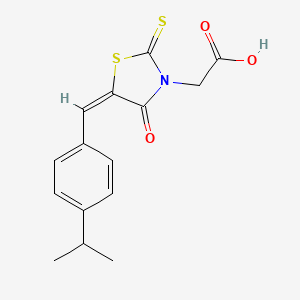

(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid

Description

(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid is a thiazolidinone derivative characterized by a 4-isopropylbenzylidene substituent at position 5, a thioxo group at position 2, and an acetic acid moiety at position 2. Its molecular formula is C₁₅H₁₅NO₃S₂, with a molar mass of 321.41 g/mol and a CAS registry number of 313684-53-6 . Key physicochemical properties include a predicted density of 1.40±0.1 g/cm³, boiling point of 497.3±55.0 °C, and a pKa of 3.37±0.10, indicating moderate acidity .

The compound is synthesized via Knoevenagel condensation, where (4-oxo-2-thioxothiazolidin-3-yl)acetic acid reacts with 4-isopropylbenzaldehyde in the presence of sodium acetate and glacial acetic acid under reflux conditions . This method is widely used for analogous thiazolidinone derivatives, ensuring regioselective formation of the Z-isomer .

Properties

IUPAC Name |

2-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-9(2)11-5-3-10(4-6-11)7-12-14(19)16(8-13(17)18)15(20)21-12/h3-7,9H,8H2,1-2H3,(H,17,18)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBZKKVQUCQJPG-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(4-Isopropyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-acetic acid, a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a thiazolidinone ring and a benzylidene substituent, suggests diverse pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, a related compound was shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various studies. One study highlighted that compounds similar to this compound induced apoptosis in cancer cell lines through both extrinsic and intrinsic pathways . The compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxic effects against cancer cells.

Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer cell proliferation and survival. For example, it has shown potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with an MIC value of approximately 15 µg/mL .

- Case Study on Anticancer Effects : In vitro studies on HeLa cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting its role as an apoptosis inducer .

Data Table

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antibacterial | 15 | Various bacteria |

| Anticancer | 10-30 | HeLa cells |

Comparison with Similar Compounds

Key Observations :

- This suggests that electron-deficient aromatic rings (e.g., pyridine) may enhance antifungal potency compared to alkyl-substituted aryl groups.

- Anticancer Potential: Benzimidazole-containing analogs (e.g., ) show anticancer activity, indicating that heterocyclic substituents at position 5 may redirect biological activity toward oncology targets .

- Solubility and Bioavailability : The 3-hydroxybenzylidene derivative () likely exhibits improved aqueous solubility due to hydrogen bonding, contrasting with the lipophilic 4-isopropyl group in the target compound .

Physicochemical and Pharmacokinetic Profiles

- However, the 4-isopropyl group’s hydrophobicity may limit bioavailability .

- Thermal Stability: The high boiling point (~497°C) indicates robust thermal stability, a trait shared with other thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.